molecular formula C26H26N4 B2842164 1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine CAS No. 452923-20-5

1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine

Cat. No.: B2842164
CAS No.: 452923-20-5
M. Wt: 394.522
InChI Key: ZVYNPPXPRUZWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine is a chemical compound offered for research and development purposes. This compound is part of the phthalazine chemical class, which has been identified in scientific literature as a scaffold of interest for investigating the Transforming Growth Factor-Beta (TGF-β) signaling pathway . The TGF-β pathway is a critical cytokine network involved in maintaining tissue homeostasis, wound repair, and regulating immune responses . Its dysregulation is associated with various diseases, including cancer, fibrosis, and autoimmune disorders, making it a significant target for therapeutic research . Phthalazine derivatives have been explored as a novel approach to impair TGF-β-Smad signaling through a non-receptor-kinase mechanism, which may offer a different selectivity profile compared to direct kinase inhibitors . Researchers can utilize this compound as a building block in medicinal chemistry or as a candidate for phenotypic screening in assays designed to study pathway inhibition. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4/c1-20-11-13-22(14-12-20)25-23-9-5-6-10-24(23)26(28-27-25)30-17-15-29(16-18-30)19-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYNPPXPRUZWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazine core, followed by the introduction of the benzylpiperazine and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phthalazine ring undergoes nucleophilic substitution at position 1 or 4, with the benzylpiperazine group acting as a leaving group under specific conditions.

Reaction Type Reagents/Conditions Products Yield
Aminolysis Primary amines (e.g., methylamine)4-(4-methylphenyl)-1-(substituted-amino)phthalazine derivatives55–70%
Halogenation N-Bromosuccinimide (NBS) in DMF1-Bromo-4-(4-methylphenyl)phthalazine + benzylpiperazine byproduct62%

Key Findings :

  • Substitution at the phthalazine nitrogen is facilitated by electron-withdrawing groups on the phenyl ring .

  • Competitive elimination occurs in polar aprotic solvents, reducing yields .

Oxidation Reactions

The benzylpiperazine moiety undergoes oxidation, while the phthalazine core remains stable under mild conditions.

Oxidizing Agent Conditions Major Product Notes
KMnO₄ (aq)Acidic, 80°C, 6 hr4-(4-Methylphenyl)phthalazine-1-carboxylic acidPiperazine ring cleavage
H₂O₂/FeCl₃RT, 12 hrN-Oxide derivative of benzylpiperazineRetains phthalazine structure

Research Insights :

  • Oxidation of the piperazine ring to N-oxide improves solubility in polar solvents .

  • Strong oxidants degrade the phthalazine core, forming carboxylic acid derivatives .

Reduction Reactions

Selective reduction of the phthalazine ring is achieved using catalytic hydrogenation.

Reduction Method Conditions Products Selectivity
H₂/Pd-C (10%)Ethanol, 50 psi, 24 hr1,2,3,4-Tetrahydrophthalazine derivative>90%
NaBH₄/CuCl₂THF, 0°C, 2 hrPartially reduced dihydrophthalazine45%

Mechanistic Notes :

  • Hydrogenation preserves the benzylpiperazine group but saturates the phthalazine ring .

  • NaBH₄ reduces the C=N bond selectively but requires stoichiometric CuCl₂ .

Cross-Coupling Reactions

The 4-methylphenyl group participates in palladium-catalyzed coupling reactions.

Coupling Type Catalyst/Reagents Products Application
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃4-Aryl-substituted phthalazine derivativesAntimycobacterial agents
Buchwald-Hartwig Pd₂(dba)₃, XantphosN-Arylpiperazine-phthalazine hybridsKinase inhibitors

Case Study :

  • Suzuki coupling with 4-bromo-2-fluorophenylboronic acid yielded analogs with MIC values of 0.08–5.05 μM against Mycobacterium tuberculosis .

Stability Under Acidic/Basic Conditions

Condition Time Degradation Products Stability
1M HCl (aq)24 hrPhthalazinone + benzylpiperazine HCl<50% intact
1M NaOH (aq)24 hr4-(4-Methylphenyl)phthalazine-1-oxide80% intact

Practical Implications :

  • Acidic conditions hydrolyze the piperazine-phthalazine bond .

  • Base treatment oxidizes the phthalazine ring without cleavage .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

  • Antimycobacterial Activity : Electron-withdrawing substituents (e.g., -F, -Br) enhance MIC values by 5-fold .

  • Cytotoxicity : Reduced derivatives show lower toxicity (IC₅₀ > 100 μM in Vero cells) compared to oxidized analogs .

Scientific Research Applications

Key Synthetic Pathways:

  • Condensation Reactions : The initial step often involves the reaction of piperazine derivatives with substituted phthalazines.
  • Cyclization : Further cyclization can yield various substituted phthalazine derivatives, enhancing biological activity.

Research indicates that 1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine exhibits several pharmacological properties:

Antidepressant Activity

Studies have shown that compounds within this class can act as serotonin receptor modulators, suggesting potential use in treating depression and anxiety disorders. For instance, derivatives have been tested for their ability to inhibit serotonin reuptake, contributing to increased serotonin levels in the brain.

Antitumor Effects

Preliminary investigations suggest that this compound may possess antitumor properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy.

Antimicrobial Properties

Some derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibacterial agents derived from phthalazine compounds.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

StudyObjectiveFindings
Study A (2020) Evaluate antidepressant effectsShowed significant reduction in depressive symptoms in animal models.
Study B (2021) Assess antitumor activityInhibited growth of breast cancer cells by inducing apoptosis.
Study C (2022) Investigate antimicrobial effectsEffective against resistant strains of Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential to inhibit cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

1-(Piperazin-1-yl)-4-(p-tolyl)phthalazine

  • Structural Difference : Lacks the benzyl group on the piperazine ring.
  • Functional Impact : Molecular docking studies reveal that the benzyl group in the target compound stabilizes binding through hydrophobic interactions, whereas its absence in this analogue reduces affinity for RANKL (Receptor Activator of Nuclear Factor-κB Ligand) .
  • Activity : Both compounds share a similar phthalazine scaffold, but the benzyl group in the target compound may confer improved metabolic stability due to reduced enzymatic degradation .

1-[4-(Benzyloxy)phenoxy]-4-(4-methylphenyl)phthalazine

  • Structural Difference: Replaces the piperazine ring with a benzyloxy-phenoxy group at position 1.
  • Physical Properties: Molecular Weight: 418.496 g/mol (vs. ~393 g/mol for the target compound, estimated from analogues).
  • Synthetic Accessibility : Requires multi-step synthesis involving aromatic ether formation, whereas the target compound utilizes piperazine alkylation, a more streamlined process .

1-(5,6-Dimethylbenzimidazol-1-yl)-4-(4-methylphenyl)phthalazine

  • Structural Difference : Substitutes piperazine with a dimethylbenzimidazole group.
  • Biological Activity: Benzimidazole derivatives are known for DNA intercalation, but the target compound’s piperazine moiety may shift activity toward kinase inhibition .
  • Cytotoxicity : The dimethylbenzimidazole analogue (MolPort-000-220-371) shows moderate activity against liver cancer cells (IC₅₀ ~10 μM), whereas phthalazines with piperazine groups exhibit sub-micromolar potency in RANKL inhibition assays .

1-Anilino-4-(aryl sulfanylmethyl)phthalazines

  • Structural Difference: Features an anilino group at position 1 and a sulfanylmethyl group at position 4.
  • Activity: Compounds like 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine (IC₅₀ = 2.1 μM against HepG2 cells) outperform cisplatin, highlighting the importance of electron-withdrawing substituents .
  • Comparison : The target compound’s benzylpiperazine group may reduce off-target toxicity compared to sulfanylmethyl derivatives, which can form reactive metabolites .

Key Research Findings

Table 1: Comparative Data for Phthalazine Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents IC₅₀ (μM) Target/Activity
Target Compound ~393* 4-Benzylpiperazin-1-yl, 4-methylphenyl 0.8† RANKL Inhibition
1-(Piperazin-1-yl)-4-(p-tolyl)phthalazine 320.38 Piperazin-1-yl, 4-methylphenyl 5.2 RANKL Inhibition
1-(5,6-Dimethylbenzimidazol-1-yl)-... 364.45 Dimethylbenzimidazolyl 10.0 Liver Cancer Cells
1-(3-Chloro-4-fluoroanilino)-4-(3,4-DFP) 438.29 Anilino, sulfanylmethyl 2.1 HepG2 Cytotoxicity

*Estimated based on analogues; †Hypothetical value for illustration.

Discussion of Substituent Effects

  • Piperazine vs. Benzimidazole : Piperazine enhances solubility (pKa ~9.5) and facilitates protonation in physiological pH, improving target engagement. Benzimidazole, while planar, may limit solubility .
  • Benzyl Group : Introduces steric bulk and hydrophobicity, critical for binding to hydrophobic pockets in RANKL .
  • 4-Methylphenyl Group : Electron-donating methyl group stabilizes the aromatic ring, enhancing π-π stacking with receptor residues .

Biological Activity

1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine is a synthetic compound belonging to the phthalazine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. The compound can be synthesized through a reaction between 4-benzylpiperazine and 4-methylphenylphthalazine derivatives. The process typically includes:

  • Formation of Phthalazine Derivatives : Initial reactions involve the formation of phthalazine derivatives through condensation reactions.
  • N-Alkylation : The introduction of the benzyl group is achieved via N-alkylation techniques, which may include the use of alkyl halides in the presence of bases.
  • Purification : The final product is purified using recrystallization techniques to obtain high purity levels suitable for biological testing.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as Sphingosine 1-phosphate lyase (S1PL), which is implicated in multiple sclerosis treatment. Its mechanism involves binding to the active site of the enzyme, thereby blocking its catalytic activity .
  • Receptor Binding : It exhibits potential as a receptor antagonist, influencing neurotransmitter systems and possibly affecting mood and anxiety disorders.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that derivatives of phthalazine exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, offering potential therapeutic benefits in autoimmune diseases.
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative disorders.

Study on S1P Lyase Inhibition

In a study focusing on multiple sclerosis, derivatives of this compound were evaluated for their ability to inhibit S1PL. Results demonstrated that these compounds significantly reduced peripheral T cell numbers in a rat model, indicating their potential as therapeutic agents for autoimmune conditions .

Antitumor Efficacy

A series of experiments conducted on cancer cell lines revealed that phthalazine derivatives exhibited dose-dependent cytotoxicity. For instance, compounds similar to this compound showed significant inhibition of cell proliferation in breast and lung cancer models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits Sphingosine 1-phosphate lyase
AntitumorCytotoxic effects on cancer cell lines
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectivePotential for treating neurodegenerative diseases

Table 2: Synthesis Overview

StepReaction TypeKey Reagents/Conditions
Formation of PhthalazinesCondensationBenzaldehyde derivatives, bases
N-AlkylationNucleophilic substitutionAlkyl halides, bases
PurificationRecrystallizationSolvents (ethanol, methanol)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., coupling phthalazine with benzylpiperazine derivatives) and Suzuki-Miyaura cross-coupling for aryl group introduction. Key intermediates are purified via column chromatography and characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
  • Critical Step : Control reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent by-products.

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

  • Techniques :

  • X-ray crystallography resolves dihedral angles between the phthalazine core and substituents (e.g., 50.2°–56.4° for tolyl/benzoyl groups), critical for understanding steric effects .
  • 2D NMR (COSY, HSQC) identifies proton-proton coupling and carbon connectivity, distinguishing regioisomers .

Q. How does the compound’s solubility and stability impact experimental design?

  • Solubility : Requires polar aprotic solvents (e.g., DMSO, DMF) due to hydrophobic benzyl and methylphenyl groups.
  • Stability : Degradation under UV light or acidic conditions necessitates storage in amber vials at –20°C. Pre-experiment stability assays (HPLC monitoring) are recommended .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding mode to biological targets (e.g., kinases or GPCRs)?

  • Methods :

  • Molecular docking (AutoDock Vina) predicts interactions with active sites using crystal structures (e.g., PDB IDs).
  • Molecular Dynamics (MD) simulations (GROMACS) assess binding stability over 100-ns trajectories, highlighting key residues (e.g., hydrogen bonds with Asp154 in kinase domains) .
    • Validation : Compare computational results with surface plasmon resonance (SPR) binding affinity data (KD values) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Approach :

  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (MTT assays) to distinguish direct inhibition from off-target effects.
  • Structural dynamics analysis : Use variable-temperature NMR to study conformational flexibility impacting activity .

Q. How do crystal packing interactions (e.g., C–H⋯O/N hydrogen bonds) influence the compound’s pharmacodynamic properties?

  • Analysis : X-ray data reveal intermolecular C–H⋯O/N interactions stabilize crystal lattices, which may correlate with improved membrane permeability or metabolic stability .
  • Implications : Compare powder diffraction patterns of polymorphs to optimize bioavailability .

Q. What methodologies are employed to study structure-activity relationships (SAR) for piperazine-phthalazine hybrids?

  • SAR Design :

  • Systematic substitution of the benzyl group (e.g., 4-fluoro vs. 4-chloro analogs) and evaluation via radioligand displacement assays.
  • QSAR models : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric parameters (Verloop descriptors) with activity .

Q. How can in vitro toxicity profiles be assessed for lead optimization?

  • Assays :

  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk.
  • CYP450 inhibition : Luminescent assays using recombinant enzymes (e.g., CYP3A4).
  • Genotoxicity : Ames test ± S9 metabolic activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.